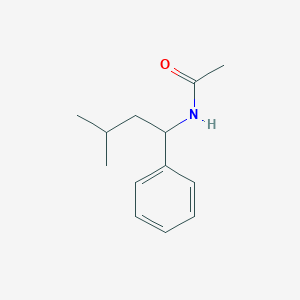

N-(3-methyl-1-phenylbutyl)acetamide

Description

N-(3-methyl-1-phenylbutyl)acetamide is a tertiary amide characterized by a phenyl-substituted butyl chain attached to the acetamide nitrogen. The phenyl group introduces aromaticity and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to simpler alkyl-substituted acetamides .

Properties

IUPAC Name |

N-(3-methyl-1-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(2)9-13(14-11(3)15)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMVKXWLNSARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenylbutyl)acetamide typically involves the reaction of 3-methyl-1-phenylbutylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme is as follows:

3-methyl-1-phenylbutylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenylbutyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(3-methyl-1-phenylbutyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N-(3-Methylbutyl)acetamide

- Structure : Lacks the phenyl group, featuring a branched alkyl chain.

- Properties: Reported as a pheromone in Polistes wasps, attracting conspecifics . Its volatility and solubility in organic solvents (e.g., ethanol) are likely higher than the phenyl-substituted analog due to reduced molecular weight and polarity.

- Applications : Primarily studied in entomology for behavioral modulation, unlike pharmaceutical acetamides .

N-Benzyl-N-(furan-2-ylmethyl)acetamide

- Structure : Contains a benzyl group and a furan moiety.

- Synthesis : Achieved via acylation of amines with acetic anhydride (yields ≥93%) .

Phenoxy Acetamide Derivatives (e.g., Compounds 47–50)

- Structure : Include heterocyclic groups (e.g., benzothiazole, piperazine) linked to acetamide.

- Activity : Exhibit antimicrobial and antifungal properties, with compound 47 showing efficacy against gram-positive bacteria .

N-(3-Nitrophenyl)acetamide

- Structure : Features a nitro-substituted phenyl ring.

- Applications : Nitro-substituted acetamides are often intermediates in synthesizing pharmaceuticals or agrochemicals .

Benzothiazole-Linked Acetamides (e.g., EP3 348 550A1 Derivatives)

- Structure : Include trifluoromethylbenzothiazole moieties.

- Activity: Patented for unknown pharmacological uses, likely leveraging the benzothiazole’s affinity for biological targets .

- Comparison : The phenylbutyl group in N-(3-methyl-1-phenylbutyl)acetamide lacks the electronegative trifluoromethyl group, which could alter binding kinetics and selectivity .

Physicochemical and Pharmacological Data Table

Biological Activity

N-(3-methyl-1-phenylbutyl)acetamide is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its acetamide functional group and a phenyl ring substituted with a 3-methylbutyl group. The molecular formula is C14H19NO, with a molecular weight of approximately 219.31 g/mol. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors.

Cellular Effects

Preliminary studies indicate that this compound may influence several cellular functions:

- Cell Signaling : The compound could modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

- Gene Expression : It may alter gene expression patterns, leading to changes in cellular metabolism and function.

- Enzyme Activity : There is evidence suggesting that it acts as a modulator of enzyme activity, which could have implications for metabolic processes.

Molecular Mechanisms

The biological activity of this compound likely occurs through specific molecular interactions:

- Binding Interactions : The compound may bind to various biomolecules, influencing their activity.

- Enzyme Inhibition/Activation : It may inhibit or activate certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Changes in Gene Expression : By interacting with transcription factors or other regulatory proteins, it could modify gene expression profiles.

1. Pharmacological Evaluation

A study evaluated the pharmacological properties of this compound analogs, focusing on their inhibitory effects on key enzymes involved in disease pathways. The results indicated that certain derivatives exhibited significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment.

| Compound | IC50 Value (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| NM-03 | 4.48 | -8.5 |

This data suggests that modifications to the acetamide structure can enhance biological activity, making it a promising lead for further drug development.

2. Interaction Studies

Interaction studies have shown that this compound interacts with various receptors and enzymes:

| Target Enzyme/Receptor | Type of Interaction | Effect |

|---|---|---|

| Protein Tyrosine Phosphatase 1B | Inhibition | Decreased activity |

| Dopamine Transporter | Binding | Modulation of uptake |

These findings highlight the compound's potential as a modulator in neuropharmacology and metabolic regulation.

3. Toxicity and Safety Profile

Safety assessments are crucial for understanding the therapeutic potential of this compound. Preliminary toxicity studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish a safety profile for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.